molecular formula C12H18N2 B1524446 (R)-3-Benzyl-1-methyl-piperazine CAS No. 1821818-48-7

(R)-3-Benzyl-1-methyl-piperazine

Cat. No. B1524446
M. Wt: 190.28 g/mol
InChI Key: NJHPPXZJEYFKMD-GFCCVEGCSA-N
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Description

(R)-3-Benzyl-1-methyl-piperazine, also known as (R)-BMMP, is an organometallic compound that has been used in a variety of scientific research applications. It is an important component of a variety of synthetic pathways and is found in a number of pharmaceuticals and other products.

Scientific Research Applications

Therapeutic Tools in Central Pharmacological Activity

(R)-3-Benzyl-1-methyl-piperazine is related to the broader class of piperazine derivatives known for their central pharmacological activities. These compounds, including benzylpiperazine, have been explored for their therapeutic potential across various applications such as antipsychotics, antidepressants, and anxiolytics. The activation of the monoamine pathway is a common mechanism among these derivatives, offering insights into their application in treating central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).

Anticancer and Antibacterial Properties

Research into the binding characteristics of piperazine derivatives to proteins like bovine serum albumin (BSA) reveals their potential in understanding pharmacokinetic mechanisms. These interactions suggest the possible applications of such compounds in anticancer and antibacterial therapies. The study of these binding dynamics contributes to the development of new drugs with low toxicity and high efficacy (Karthikeyan et al., 2015).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of novel Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones have shown promising analgesic and anti-inflammatory activities. These findings suggest the potential of (R)-3-Benzyl-1-methyl-piperazine-related compounds in developing new treatments for pain and inflammation, highlighting the versatility of piperazine derivatives in medicinal chemistry (Köksal et al., 2007).

Bacterial Biofilm and Enzyme Inhibition

Piperazine derivatives have also been identified as potent inhibitors of bacterial biofilm formation and certain bacterial enzymes, offering a new avenue for the treatment of bacterial infections resistant to traditional antibiotics. This research underscores the potential of these compounds in addressing critical healthcare challenges, such as antibiotic resistance and the management of infections associated with biofilms (Mekky & Sanad, 2020).

Metabolism and Pharmacokinetics

Understanding the metabolic pathways of piperazine derivatives, including (R)-3-Benzyl-1-methyl-piperazine, is crucial for the development of new drugs. Studies on the oxidative metabolism of related compounds help in predicting their behavior in the body, their potential drug interactions, and their overall safety profile. Such research is vital for the progression of these compounds through clinical development (Hvenegaard et al., 2012).

properties

IUPAC Name

(3R)-3-benzyl-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPPXZJEYFKMD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN[C@@H](C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Benzyl-1-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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